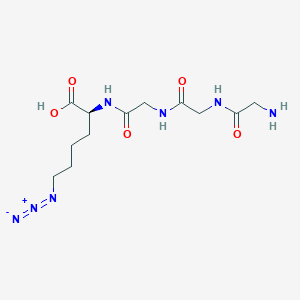

H-(Gly)3-Lys(N3)-OH

Übersicht

Beschreibung

The compound H-(Gly)3-Lys(N3)-OH is a peptide derivative consisting of three glycine residues followed by a lysine residue with an azide group attached to its side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-(Gly)3-Lys(N3)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The azide group is introduced through selective acylation of the lysine residue using azidoacetic acid or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage from the resin and purification .

Analyse Chemischer Reaktionen

Click Chemistry Reactions

The azide group in H-(Gly)³-Lys(N₃)-OH undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal in bioconjugation and material science due to its bioorthogonality and high efficiency .

| Reaction Type | Reagents/Conditions | Applications |

|---|---|---|

| CuAAC | Alkyne-containing molecules, Cu(I) catalyst | Protein labeling, polymer functionalization |

| Strain-promoted AAC | Cyclooctyne derivatives | Live-cell imaging, no copper toxicity |

Key Characteristics :

-

Reaction efficiency: >90% yield under optimized conditions .

-

Solvent compatibility: Works in aqueous buffers and organic solvents (e.g., DMF, DMSO) .

Reaction Kinetics and Catalytic Systems

The CuAAC reaction follows second-order kinetics, with rate constants (k) ranging from 0.1 to 10 M⁻¹s⁻¹ depending on the catalyst and alkyne structure .

| Catalytic System | Reaction Rate (k, M⁻¹s⁻¹) | Advantages |

|---|---|---|

| CuSO₄ + Sodium ascorbate | 1.5–3.2 | Cost-effective, aqueous phase |

| TBTA-stabilized Cu(I) | 8.5–10.0 | Enhanced stability, low Cu load |

Notes :

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) improves Cu(I) stability, reducing oxidation .

-

Side reactions (e.g., disulfide formation) are negligible when using purified reagents .

Protein-Peptide Crosslinking

H-(Gly)³-Lys(N₃)-OH is used to functionalize proteins via site-specific azide-alkyne coupling. For example:

-

Antibody-drug conjugates (ADCs) : Azide-modified antibodies react with alkyne-bearing toxins (e.g., MMAE) .

-

Enzyme immobilization : Covalent attachment to alkyne-functionalized surfaces enhances catalytic stability .

Nanotechnology Constructs

The polyglycine backbone facilitates surface binding, enabling applications in:

-

Mica surface functionalization : Gly³-Lys(N₃)-OH forms ordered monolayers in aqueous solutions .

-

Dendrimer synthesis : Stepwise CuAAC builds branched nanostructures with precise stoichiometry .

Stability and Storage

Analytical Validation

| Technique | Key Findings |

|---|---|

| HPLC | Purity >95% (C18 column, 0.1% TFA/ACN gradient) |

| Mass Spectrometry | [M+H]⁺ = 344.3 (theoretical 343.34 Da) |

| NMR (¹H, D₂O) | δ 3.2–3.5 ppm (Gly CH₂), δ 1.8 ppm (Lys CH₂) |

H-(Gly)³-Lys(N₃)-OH’s versatility in click chemistry and bioconjugation underscores its value in drug development, nanotechnology, and biochemical research. Its azide-alkyne reactivity, combined with a stable polyglycine scaffold, enables precise and efficient molecular assembly.

Wissenschaftliche Forschungsanwendungen

Protein Labeling

Overview : H-(Gly)3-Lys(N3)-OH is utilized in bioconjugation techniques, allowing researchers to tag proteins with fluorescent markers or other labels. This modification facilitates the study of protein dynamics and interactions within cellular environments.

Case Study :

- Objective : To investigate the localization of specific proteins in live cells.

- Method : Proteins were conjugated with this compound and labeled with a fluorescent dye.

- Results : Enhanced imaging capabilities allowed for real-time tracking of protein movements, revealing insights into cellular processes.

Click Chemistry

Overview : The azide group in this compound makes it an ideal candidate for click chemistry reactions, which are essential for efficiently coupling diverse biomolecules.

| Feature | Details |

|---|---|

| Reaction Type | Click Chemistry |

| Yield | High yield under mild conditions |

| Applications | Synthesis of peptides, nucleic acids, bioactive compounds |

Case Study :

- Objective : To synthesize novel peptide structures using click chemistry.

- Method : this compound was reacted with various alkyne-containing biomolecules.

- Results : Successful formation of complex peptide structures demonstrated the versatility of this approach.

Drug Delivery Systems

Overview : Incorporating this compound into drug delivery systems enhances targeting specificity and therapeutic efficiency.

| Application Area | Details |

|---|---|

| Targeted Therapy | Cancer treatment |

| Mechanism | Facilitates precise drug delivery to target cells |

| Benefits | Minimizes side effects, improves treatment efficacy |

Case Study :

- Objective : To develop a targeted drug delivery system for cancer therapy.

- Method : this compound was conjugated with chemotherapeutic agents.

- Results : Enhanced accumulation of drugs in tumor tissues was observed, leading to improved therapeutic outcomes.

Biocompatible Hydrogels

Overview : The introduction of this compound into hydrogel materials modifies their mechanical and biological properties, making them suitable for tissue engineering applications.

| Property Modified | Details |

|---|---|

| Mechanical Strength | Improved tensile strength |

| Biological Compatibility | Supports cell growth and differentiation |

| Application | Tissue scaffolding for regenerative medicine |

Case Study :

- Objective : To create hydrogels that mimic natural extracellular matrices.

- Method : this compound was incorporated into poly(ethylene glycol) hydrogels.

- Results : Enhanced cell adhesion and proliferation indicated potential for tissue engineering applications.

Wirkmechanismus

The mechanism of action of H-(Gly)3-Lys(N3)-OH primarily involves the reactivity of the azide group. The azide group can undergo click chemistry reactions to form stable triazole linkages, which can be used to attach various functional groups or labels to the peptide. This allows for the creation of bioconjugates and functionalized materials with specific properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-(Gly)3-Lys-OH: Similar peptide without the azide group.

H-(Gly)3-Lys(Alkyne)-OH: Similar peptide with an alkyne group instead of an azide.

H-(Gly)3-Lys(Biotin)-OH: Similar peptide with a biotin group attached to the lysine residue.

Uniqueness

H-(Gly)3-Lys(N3)-OH: is unique due to the presence of the azide group, which allows for versatile chemical modifications through click chemistry. This makes it particularly useful for applications requiring site-specific labeling or functionalization .

Biologische Aktivität

H-(Gly)3-Lys(N3)-OH, also known as H-(Gly)3-Lysine azide, is a peptide derivative that has garnered attention for its applications in click chemistry and potential therapeutic uses. This article explores its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 379.80 g/mol

- CAS Number : 2737202-70-7

This compound is characterized by the presence of an azide group, which enables its use in click chemistry—a set of reactions that allow for the rapid and selective formation of covalent bonds between molecules. This property is particularly useful in bioconjugation processes involving nucleic acids, proteins, and lipids .

This compound functions primarily through its azide group, which can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is notable for its specificity and efficiency, making it a powerful tool in chemical biology for labeling biomolecules and studying interactions within cellular environments.

Key Biological Activities:

- Bioconjugation : The azide functionality allows for the conjugation of this compound with various biomolecules, facilitating the study of protein interactions and cellular pathways.

- Cellular Uptake : Studies indicate that peptides containing lysine residues can enhance cellular uptake due to their positive charge at physiological pH, which may lead to increased bioavailability of conjugated drugs or imaging agents .

Click Chemistry

The compound serves as a versatile reagent in click chemistry applications. Its ability to form stable linkages with other molecules has been exploited in various fields, including:

- Drug Development : this compound can be used to create prodrugs that release active pharmaceutical ingredients upon reaction with specific targets within the body.

- Biomolecular Imaging : The compound can facilitate the labeling of biomolecules for visualization in live-cell imaging studies.

Case Studies

-

Cancer Therapy :

A study explored the use of this compound in developing bioconjugates for targeted cancer therapies. The azide group was utilized to attach boron-containing compounds that enhance the efficacy of boron neutron capture therapy (BNCT). In vivo experiments demonstrated improved survival rates in tumor-bearing models treated with these conjugates compared to controls . -

Protein Labeling :

Researchers have successfully employed this compound to label proteins within living cells. The study highlighted the compound's ability to selectively bind to target proteins without disrupting cellular functions. This labeling technique allows for detailed studies of protein dynamics and interactions within complex biological systems .

Summary of Findings

The biological activity of this compound is primarily attributed to its role as a click chemistry reagent, facilitating bioconjugation and enhancing drug delivery systems. Its applications span therapeutic development and molecular imaging, demonstrating significant potential in advancing biomedical research.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N7O5/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAJJAGRBJWUDS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.